molecular formula C15H20N2O2 B4625294 N-2-adamantyl-5-methyl-3-isoxazolecarboxamide

N-2-adamantyl-5-methyl-3-isoxazolecarboxamide

Cat. No. B4625294
M. Wt: 260.33 g/mol
InChI Key: ZDCQOFHXKUVHDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-2-adamantyl-5-methyl-3-isoxazolecarboxamide involves several chemical reactions, including condensation, cyclization, and functional group transformations. Notable methodologies include the use of adamantane moieties in constructing benzimidazole and oxadiazole derivatives, showcasing the versatility of adamantane in synthetic chemistry (Soselia et al., 2020).

Molecular Structure Analysis

The molecular structure of N-2-adamantyl-5-methyl-3-isoxazolecarboxamide features an adamantyl group attached to an isoxazole ring, which is a characteristic motif in various synthetic cannabinoids. The isomeric discrimination of such compounds emphasizes the importance of understanding the adamantyl positional isomers for accurate identification and characterization (Asada et al., 2017).

Chemical Reactions and Properties

N-2-adamantyl-5-methyl-3-isoxazolecarboxamide participates in various chemical reactions, reflecting its reactivity profile. For instance, it can undergo transformations involving its carbohydrazide moiety, leading to the formation of different heterocyclic compounds with potential biological activities (El-Emam et al., 2012).

Scientific Research Applications

1. Detection of Synthetic Cannabinoids

A study by Ford and Berg (2016) discusses a marker, 1-adamantylamine, for screening the use of third-generation adamantyl-type synthetic cannabinoids (NOIDS) like AKB-48 and its analogs. This marker, related to the adamantane family which includes N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, helps identify the consumption of these substances through urine samples, indicating its application in toxicology and drug screening (Ford & Berg, 2016).

2. Antiviral Applications

Research on oseltamivir-resistant pandemic A/H1N1 influenza virus in patients with underlying conditions suggests the need for alternative antiviral strategies. Adamantanes, which include compounds like N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, have been considered for their potential use against influenza viruses resistant to other antiviral drugs (Esposito et al., 2010).

3. Neuroprotective Effects

Kornhuber et al. (1995) explored the therapeutic brain concentration of amantadine, another adamantane derivative, highlighting its role as an NMDA receptor antagonist in treating Parkinson's disease and drug-induced extrapyramidal symptoms. This research underlines the broader neuroprotective potential of adamantane derivatives, including N-2-adamantyl-5-methyl-3-isoxazolecarboxamide (Kornhuber et al., 1995).

4. Protective Effects in Neurological Diseases

A study by Rejdak and Grieb (2020) investigates adamantanes' protective effects against COVID-19, especially in patients with neurological diseases like multiple sclerosis and Parkinson's disease. This suggests a potential application of N-2-adamantyl-5-methyl-3-isoxazolecarboxamide in offering protective effects in similar contexts (Rejdak & Grieb, 2020).

5. Chemotherapy Enhancement

The metabolism and excretion study of SB-649868, a novel orexin receptor antagonist, by Renzulli et al. (2011), indirectly highlights the relevance of adamantane derivatives in pharmacokinetics and pharmacodynamics research. While not directly about N-2-adamantyl-5-methyl-3-isoxazolecarboxamide, this study illustrates the complex metabolic pathways of adamantane-related compounds, which could inform their application in enhancing chemotherapy regimens (Renzulli et al., 2011).

properties

IUPAC Name

N-(2-adamantyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-8-2-13(17-19-8)15(18)16-14-11-4-9-3-10(6-11)7-12(14)5-9/h2,9-12,14H,3-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCQOFHXKUVHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Adamantan-2-YL)-5-methyl-12-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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